molecular formula C₄₆H₅₅D₃N₄O₁₄S B1141025 Vincristine-d3 Sulfate CAS No. 1217854-24-4

Vincristine-d3 Sulfate

Cat. No.: B1141025
CAS No.: 1217854-24-4
M. Wt: 926.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vincristine sulfate is synthesized from the natural alkaloid vincristine, which is extracted from the periwinkle plant. The synthesis involves several steps, including the isolation of vincristine, followed by its conversion to the sulfate form. The deuterium labeling is achieved by incorporating deuterium atoms into the vincristine molecule during the synthesis process .

Industrial Production Methods: The industrial production of vincristine sulfate involves large-scale extraction from the periwinkle plant, followed by chemical synthesis and purification. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various vincristine metabolites, which can be studied for their pharmacological properties .

Mechanism of Action

Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the polymerization of microtubules, leading to the arrest of cell division at the metaphase stage. This mechanism disrupts the mitotic spindle formation, preventing cancer cells from proliferating . Additionally, vincristine may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .

Comparison with Similar Compounds

Uniqueness of Vincristine-d3 Sulfate: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides valuable insights into the drug’s behavior in biological systems, aiding in the development of more effective cancer treatments .

Biological Activity

Vincristine-d3 sulfate, a derivative of vincristine, is a vinca alkaloid that has garnered attention for its significant biological activity, particularly in oncology. This article provides an in-depth analysis of its mechanisms, pharmacokinetics, and biological effects, supported by relevant case studies and research findings.

Overview of this compound

This compound is an isotopically labeled variant of vincristine, which is derived from the periwinkle plant (Catharanthus roseus). It primarily functions as an antineoplastic agent, disrupting microtubule formation during cell division, thereby inhibiting mitosis. This compound is crucial for treating various malignancies, including acute lymphoblastic leukemia (ALL) and lymphomas.

The primary mechanism by which this compound exerts its antitumor effects involves binding to tubulin, a protein that forms microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to:

  • Mitotic Arrest : Cells are halted in metaphase due to the inability to form a proper mitotic spindle.
  • Induction of Apoptosis : The disruption of microtubule dynamics triggers programmed cell death pathways in cancer cells .
  • Immunosuppression : Vincristine can also suppress bone marrow activity, leading to reduced leukocyte production .

Pharmacokinetics

This compound exhibits complex pharmacokinetics characterized by:

  • Absorption and Distribution : Following administration, over 90% of the drug is distributed into tissues within 15 to 30 minutes. The volume of distribution ranges from 57 to 420 L/m² .
  • Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), affecting its clearance and efficacy .
  • Half-Life : The terminal half-life can vary significantly, ranging from 19 to 155 hours depending on individual patient factors .

Antitumor Activity

This compound has shown potent antitumor activity across various studies:

  • In Vitro Studies : Research indicates that vincristine induces apoptosis in human lymphoma cells by disrupting microtubule dynamics .
  • Animal Models : In murine studies, vincristine demonstrated significant efficacy against leukemia cell lines (L1210 and P388) when administered at equivalent doses compared to conventional formulations .

Toxicological Profile

While this compound is effective against tumors, it also has notable side effects:

  • Nephrotoxicity : Sub-chronic administration has been linked to renal damage through oxidative stress mechanisms. Increased serum creatinine and urea levels were observed alongside histopathological alterations in kidney tissues .
  • Neuropathy : A common adverse effect associated with vincristine treatment is peripheral neuropathy, which can significantly impact patient quality of life.

Case Studies

  • Clinical Efficacy in Relapsed ALL :
    • A study involving vincristine sulfate liposome injection (VSLI) reported an overall response rate of 35% in adults with relapsed or refractory ALL at a dose of 2.25 mg/m² per week. This formulation exhibited superior pharmacokinetics compared to standard vincristine, allowing for better organ penetration without increasing toxicity .
  • Comparative Studies on Pharmacokinetics :
    • Research comparing traditional vincristine with its liposomal formulation highlighted that VSLI provided slower systemic release and improved delivery to target tissues, enhancing therapeutic outcomes while minimizing adverse effects .

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i5D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTQHPDCURKLKT-XHFXVLIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2C[C@](CN(C2)CCC3=C1NC4=CC=CC=C34)(CC)O)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.